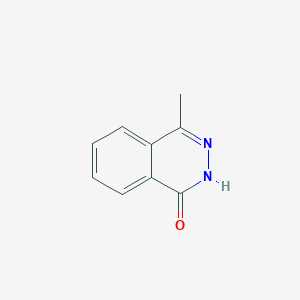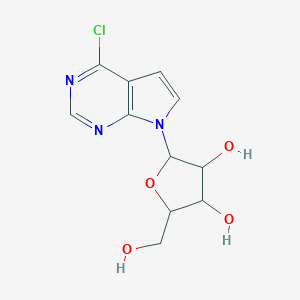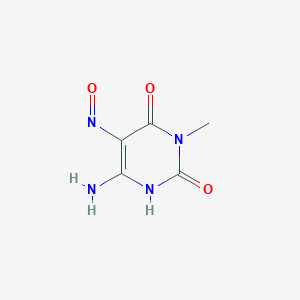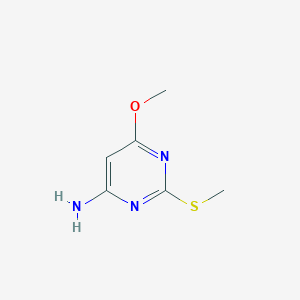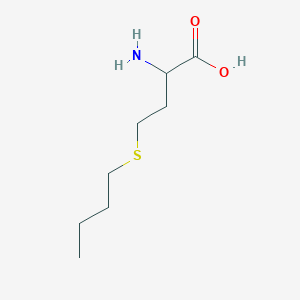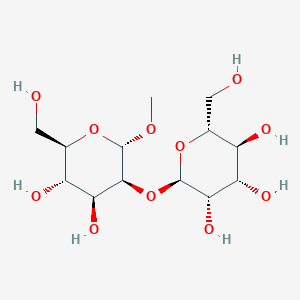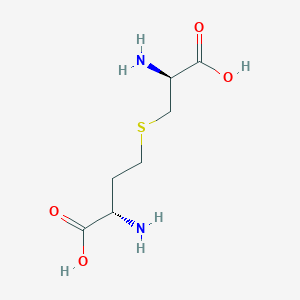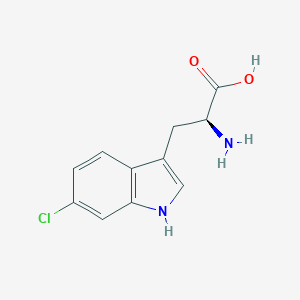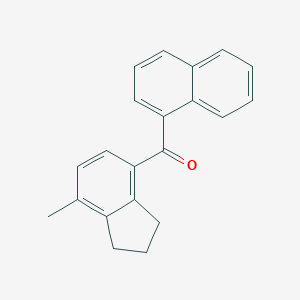
3-(二甲氨基甲基)-7-氮杂吲哚
概述
描述
3-(Dimethylaminomethyl)-7-azaindole, also known as donaxin or (1H-indol-3-ylmethyl)dimethylamine, belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Synthesis Analysis
The synthesis of 3-(Dimethylaminomethyl)-7-azaindole and its derivatives is a topic of ongoing research. For example, in the genus Hordeum of the Triticeae, two indole alkaloids with defense-related functions are synthesized, one of which is gramine (3-(dimethyl-amino-methyl)-indole) .Molecular Structure Analysis
The molecular formula of 3-(Dimethylaminomethyl)-7-azaindole is C11H14N2 . The molecular weight is 174.2 . The InChIKey is OCDGBSUVYYVKQZ-UHFFFAOYSA-N .科学研究应用
Anti-Inflammatory Activity
Dimethylaminomethyl-substituted curcumin derivatives, which include 3-(Dimethylaminomethyl)-7-azaindole, have shown potent anti-inflammatory activity. These compounds exhibited better in vitro anti-inflammatory activity compared to curcumin in the RAW264.7 cell line .
Anti-Oxidant Activity
These derivatives also demonstrated significant anti-oxidant activity. In vitro antioxidant activity of these compounds was found to be better than that of curcumin in the PC 12 cell line .
Radioprotection Activity
Another interesting application of these compounds is in radioprotection. Some of these derivatives exhibited better in vitro radiation protection compared to curcumin in the PC 12 cell line .
Improved Aqueous Solubility
One of the challenges with curcumin is its poor aqueous solubility, which limits its clinical application. However, the aqueous solubilities of all the curcumin derivative acetates, including 3-(Dimethylaminomethyl)-7-azaindole, were greatly improved compared to curcumin .
Potential Drug Design
Given their wide range of bioactivities and improved solubility, these derivatives could be potential candidates for drug design. They could be used to develop new drugs with anti-inflammatory, anti-oxidant, and radioprotective properties .
安全和危害
作用机制
Target of Action
It is known that indole derivatives, which include 7-azaindoles, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-azagramine may interact with multiple targets in the body.
Mode of Action
It’s known that indole derivatives can bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This suggests that 7-azagramine may interact with its targets through receptor binding, leading to various biological effects.
Biochemical Pathways
It’s known that indole derivatives can affect various biological activities This suggests that 7-azagramine may influence multiple biochemical pathways, leading to a wide range of downstream effects
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that 7-azagramine may have diverse molecular and cellular effects. These effects could potentially include changes in cell signaling, gene expression, and cellular metabolism, among others.
属性
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLCFQLBXWLHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419386 | |
| Record name | 7-azagramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylaminomethyl)-7-azaindole | |
CAS RN |
5654-92-2 | |
| Record name | 5654-92-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-azagramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylaminomethyl)-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described for 7-azagramine?
A1: The research emphasizes a catalyst- and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [, ]. This is significant because it offers a potentially more environmentally friendly and cost-effective approach compared to traditional synthetic methods that may require metal catalysts or harsh solvents.
Q2: What can you tell us about the structure of 7-azagramine based on the provided information?
A2: While the papers don't delve into detailed spectroscopic data, we know that 7-azagramine, or 3-(Dimethylaminomethyl)-7-azaindole, is a heterocyclic compound. Its structure includes an indole ring with a nitrogen atom replacing carbon at the 7-position and a dimethylaminomethyl group substituted at the 3-position. Further spectroscopic characterization, such as NMR and mass spectrometry, would be needed to confirm its structure and purity.
Q3: Are there other research areas related to 7-azaindole derivatives mentioned in the papers?
A3: One of the papers briefly mentions "7-Azaindole derivatives" as a broader topic []. This suggests that 7-azagramine, being one such derivative, might share properties or potential applications with other compounds in this class. Further research on 7-azaindole derivatives would be needed to explore their potential biological activities and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


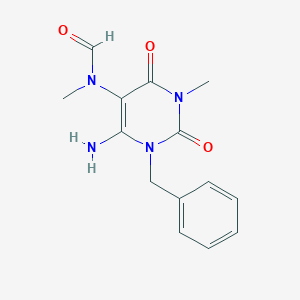


![2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid](/img/structure/B15034.png)
